molecular formula C24H32O4 B133115 5-Hydroxydrospirenone CAS No. 197721-70-3

5-Hydroxydrospirenone

Cat. No.: B133115
CAS No.: 197721-70-3
M. Wt: 384.5 g/mol
InChI Key: RQANBDIXNMIXPA-DHHRPGCOSA-N
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Description

5-Hydroxydrospirenone is a synthetic steroidal compound derived from drospirenone. It is characterized by the presence of a hydroxyl group at the 5th position of the drospirenone molecule. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific and medical research fields.

Mechanism of Action

Target of Action

5-Hydroxydrospirenone, like its parent compound drospirenone, is a synthetic progestin . It primarily targets the progesterone receptor (PR) , acting as an agonist . This receptor is the biological target of progestogens like progesterone . Additionally, it has antimineralocorticoid and antiandrogenic activity . It also acts as an antagonist of the androgen receptor (AR) .

Mode of Action

This compound, in combination with ethinyl estradiol, suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) , thereby preventing ovulation . This is the primary mechanism by which it prevents pregnancy. Other changes induced by this drug that may aid in the prevention of pregnancy include alterations in cervical mucus consistency, which hinders sperm movement .

Biochemical Pathways

It is known that by coupling to gαi, gαq/11, or gαs, the 5-ht receptors are able to exert their influence on several biochemical pathways that are much further downstream .

Pharmacokinetics

The oral bioavailability of drospirenone is between 66 and 85% . Peak levels occur 1 to 6 hours after an oral dose . It is metabolized in the liver, mostly via CYP450-independent mechanisms (reduction, sulfation, and cleavage of the lactone ring), with some contribution from CYP3A4 . The metabolites include drospirenone acid and 4,5-dihydrodrospirenone 3-sulfate . The elimination half-life is 25–33 hours , and it is excreted in urine and feces .

Result of Action

The primary result of this compound’s action is the prevention of pregnancy . In addition to its contraceptive effects, this combination is used to treat moderate acne vulgaris and the symptoms of premenstrual dysphoric disorder . It has also been approved for combination with estrogens for the treatment of menopause-associated symptoms, such as vasomotor symptoms and vulvovaginal atrophy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the risk of venous thromboembolism associated with its use has been a subject of widespread safety concern . The fda concluded that the increase in the risk of thromboembolism resulting from the use of drospirenone remains unclear, as studies regarding this risk are conflicting . The FDA has mentioned that the increased risk of venous thromboembolism with oral contraceptives such as drospirenone exists but remains lower than the risk of this condition during pregnancy and during the postpartum period .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxydrospirenone typically involves the hydroxylation of drospirenone. One common method is the oxidation of drospirenone using chromium-based reagents under controlled conditions . The reaction conditions often include specific temperatures and solvents to ensure the selective introduction of the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in the required quality and quantity. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxydrospirenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to drospirenone or other derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of new derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Chromium-based reagents, such as chromium trioxide, in the presence of acids.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various organic reagents, depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of drospirenone or other reduced derivatives.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

5-Hydroxydrospirenone has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential use in contraceptive formulations and hormone replacement therapies.

    Industry: Utilized in the development of pharmaceutical products with specific hormonal activities.

Comparison with Similar Compounds

Similar Compounds

    Drospirenone: The parent compound, lacking the hydroxyl group at the 5th position.

    Spironolactone: Another steroidal compound with similar antimineralocorticoid activity.

    Progesterone: The natural hormone with which 5-Hydroxydrospirenone shares some functional similarities.

Uniqueness

This compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with hormone receptors, making it a valuable compound for specific therapeutic applications .

Properties

IUPAC Name

(1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5-hydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h13-17,19-20,27H,3-11H2,1-2H3/t13-,14+,15-,16+,17-,19+,20-,21+,22-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQANBDIXNMIXPA-DHHRPGCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173470
Record name 5-Hydroxydrospirenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197721-70-3
Record name (2′S,5R,6R,7R,8R,9S,10R,13S,14S,15S,16S)-Octadecahydro-5-hydroxy-10,13-dimethylspiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2′(5′H)-furan]-3,5′(2H)-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxydrospirenone
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Record name 5-Hydroxydrospirenone
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Record name 5-Hydroxy-6 beta,7 beta;15 beta,16 beta-dimethylene-3-oxo-5 beta,17 alpha-pregnane-21,17-carbolactone
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Record name 5-HYDROXYDROSPIRENONE
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